molecular formula C20H18N4O2 B306727 N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide

N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide

Cat. No. B306727
M. Wt: 346.4 g/mol
InChI Key: KYTMWZINHYWMET-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide, also known as MQCA, is a chemical compound that has been extensively studied for its various biological and pharmacological properties. MQCA is a derivative of quinoline and has been found to exhibit a wide range of activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide is not yet fully understood. However, it has been suggested that N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and microbial infections.
Biochemical and Physiological Effects:
N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases. N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide in lab experiments is its wide range of biological and pharmacological activities. However, one of the limitations of using N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are several future directions for research on N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide. One area of research is to further elucidate the mechanism of action of N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide and its potential therapeutic applications in the treatment of various diseases. Another area of research is to develop new derivatives of N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide with improved biological and pharmacological properties. Additionally, further studies are needed to investigate the potential toxicity and side effects of N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide can be synthesized via the reaction of 2-methyl-3-quinolinecarboxaldehyde with phenylhydrazine followed by the reaction with acetic anhydride. The resulting compound is then purified using column chromatography to obtain pure N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide.

Scientific Research Applications

N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide has been extensively studied for its various biological and pharmacological properties. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial effects. N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-(4-acetamidophenyl)methylideneamino]-2-methylquinoline-3-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-18(11-16-5-3-4-6-19(16)22-13)20(26)24-21-12-15-7-9-17(10-8-15)23-14(2)25/h3-12H,1-2H3,(H,23,25)(H,24,26)/b21-12+

InChI Key

KYTMWZINHYWMET-CIAFOILYSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)NC(=O)C

SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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